Cas no 1248406-79-2 (N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine)
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
- N-methyl(2-methylpyrimidin-5-yl)methanamine
- N-Methyl-1-(2-methylpyrimidin-5-yl)methamine
- MFCD16665333
- SCHEMBL6346128
- 1248406-79-2
- A890349
- AKOS010200815
- CS-0316581
- MKXZINXDIQPONN-UHFFFAOYSA-N
- 5-Pyrimidinemethanamine, N,2-dimethyl-
- methyl[(2-methylpyrimidin-5-yl)methyl]amine
- N-Methyl-1-(2-methyl-5-pyrimidyl)methylamine
- DB-335380
- DTXSID60628986
- SB55892
- DS-2549
-
- MDL: MFCD16665333
- Inchi: 1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3
- InChI Key: MKXZINXDIQPONN-UHFFFAOYSA-N
- SMILES: N(C)CC1=CN=C(C)N=C1
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 86.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.025±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 205.1±15.0 ºC (760 Torr),
- Flash Point: 77.9±20.4 ºC,
- Solubility: Soluble (154 g/l) (25 º C),
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103100-2.5mg |
N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M103100-5mg |
N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 5mg |
$ 65.00 | 2022-06-02 | ||
| TRC | M103100-25mg |
N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 25mg |
$ 160.00 | 2022-06-02 | ||
| Chemenu | CM121242-1g |
N-Methyl-1-(2-methyl-5-pyrimidyl)methylamine |
1248406-79-2 | 95% | 1g |
$324 | 2021-08-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0137-5g |
N-methyl(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 95% | 5g |
$1519 | 2023-09-07 | |
| Matrix Scientific | 126678-1g |
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, >95% |
1248406-79-2 | >95% | 1g |
$856.00 | 2021-06-26 | |
| Fluorochem | 231405-250mg |
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 95% | 250mg |
£280.00 | 2022-02-28 | |
| Fluorochem | 231405-1g |
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 95% | 1g |
£698.00 | 2022-02-28 | |
| Fluorochem | 231405-5g |
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 95% | 5g |
£2442.00 | 2022-02-28 | |
| abcr | AB439155-250 mg |
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
1248406-79-2 | 250mg |
€373.70 | 2023-04-22 |
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine Suppliers
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Introduction to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS No. 1248406-79-2)
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a compound with the chemical identifier CAS No. 1248406-79-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.
The molecular structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine consists of a pyrimidine core substituted with a methyl group at the 2-position and an amine group at the 1-position, further modified by a methylated methanamine moiety. This configuration imparts distinct chemical and biological characteristics that make it a promising candidate for various therapeutic applications.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The pyrimidine scaffold is particularly noteworthy in this context, as it is a common structural motif found in many biologically active molecules. The presence of the methyl group at the 5-position of the pyrimidine ring enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical formulations.
One of the most compelling aspects of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have been exploring its utility in generating derivatives that exhibit enhanced binding affinity and selectivity for target enzymes and receptors. For instance, studies have shown that modifications to the amine group can significantly alter the compound's pharmacokinetic properties, leading to improved drug-like characteristics.
The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve optimal results. These techniques not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
Recent research has highlighted the compound's potential in addressing neurological disorders. The pyrimidine moiety is known to interact with various neurotransmitter systems, making it a valuable candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that derivatives of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine can modulate key enzymes involved in neurotransmitter metabolism, thereby improving cognitive function and reducing neuroinflammation.
In addition to its neurological applications, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine has shown promise in anti-inflammatory therapies. Inflammatory processes are central to many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key inflammatory pathways has been observed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent.
The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine has undergone extensive preclinical studies to assess its toxicity profile and pharmacological activity. These studies have provided valuable insights into its mechanism of action and have helped identify potential dosing regimens for clinical trials.
The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods have been utilized to predict the binding affinity of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine to biological targets, aiding in the design of more effective derivatives. Molecular docking simulations have revealed that this compound interacts with several key enzymes and receptors, providing a rational basis for further optimization.
The future prospects for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of preclinical findings into clinical trials. This collaborative approach will not only enhance our understanding of the compound's potential but also facilitate its development into viable therapeutic options for patients worldwide.
In conclusion, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS No. 1248406-79-2) stands out as a significant compound in pharmaceutical chemistry due to its unique structural features and multifaceted applications. Its potential in treating neurological disorders, inflammatory conditions, and other diseases positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new insights into its mechanisms of action, we can anticipate further advancements that will solidify its role as a cornerstone in modern medicine.
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